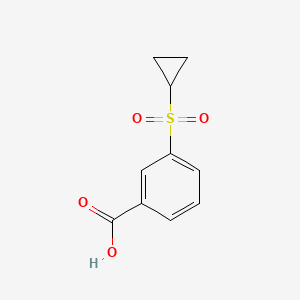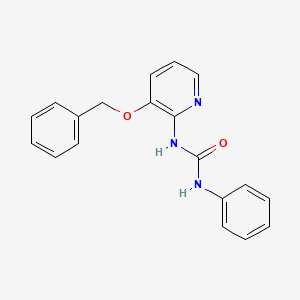
1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea is a chemical compound that has been widely researched in the field of medicinal chemistry due to its potential pharmacological properties. This compound is also known as BPU and has been found to exhibit promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Molecular Synthesis
Association and Complex Formation
Research by Ośmiałowski et al. (2013) studied the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, focusing on the substituent effect on complexation. This study is crucial for understanding how 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea might interact with other molecules through hydrogen bonding and electronic repulsions, highlighting its potential for creating new chemical complexes (Ośmiałowski et al., 2013).
Synthesis and Structural Characterization
Clayden and Hennecke (2008) discussed the alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, which could be applied to synthesize derivatives of 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea. This method highlights a pathway for modifying the chemical structure to enhance its biological activity or solubility (Clayden & Hennecke, 2008).
Potential Pharmaceutical Applications
Cytotoxic Activity and Anticancer Potential
Purwanto et al. (2020) synthesized N-(phenylcarbamoyl)benzamide, a derivative closely related to 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea, demonstrating higher cytotoxic effects on HeLa cell lines compared to hydroxyurea. This suggests that modifications of the urea moiety can lead to compounds with promising anticancer activities (Purwanto et al., 2020).
Anion Sensing Capabilities
Wu et al. (2007) developed anion sensors based on the structure similar to 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea, capable of excited-state intramolecular proton transfer (ESIPT). These compounds have potential applications in detecting environmental pollutants and biological analytes, demonstrating the versatility of urea derivatives in sensor technologies (Wu et al., 2007).
Eigenschaften
IUPAC Name |
1-phenyl-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(21-16-10-5-2-6-11-16)22-18-17(12-7-13-20-18)24-14-15-8-3-1-4-9-15/h1-13H,14H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMMAQSZJDBKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

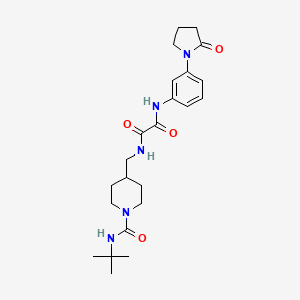

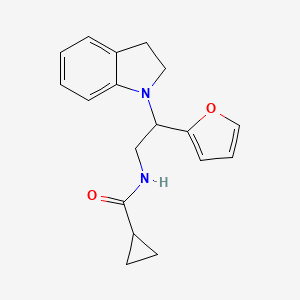
![3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile](/img/structure/B2921547.png)
![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)
![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)


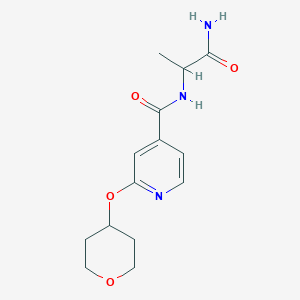
![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2921554.png)
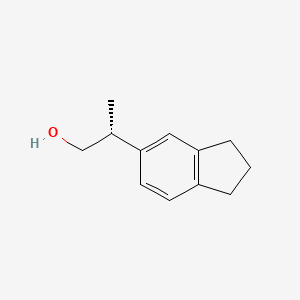
![Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2921556.png)

